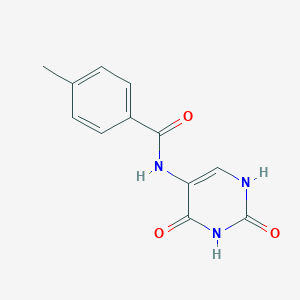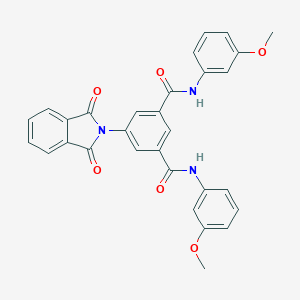![molecular formula C23H20N2O4 B303151 2,6-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B303151.png)
2,6-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as DM-BB-1 and has been studied for its biochemical and physiological effects, as well as its mechanism of action. In
Wirkmechanismus
The mechanism of action of DM-BB-1 is not fully understood, but research has shown that it may act as an inhibitor of certain enzymes and receptors involved in inflammation and cancer growth. DM-BB-1 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. DM-BB-1 has also been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), a receptor involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Research has shown that DM-BB-1 has anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain and inflammation. DM-BB-1 has also been shown to inhibit the growth of cancer cells in vitro, making it a potential treatment for cancer. DM-BB-1 has been shown to have low toxicity in vivo, with no significant adverse effects observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DM-BB-1 in lab experiments is its potential as a therapeutic agent for various diseases and disorders. DM-BB-1 has been shown to have anti-inflammatory and analgesic properties, as well as potential anti-cancer properties. However, one limitation of using DM-BB-1 in lab experiments is its limited availability and high cost, which may limit its use in larger-scale studies.
Zukünftige Richtungen
Future research on DM-BB-1 could focus on further elucidating its mechanism of action and potential therapeutic applications. Research could also focus on developing more efficient and cost-effective synthesis methods for DM-BB-1, as well as exploring its potential as a drug candidate for various diseases and disorders. Additionally, research could focus on exploring the potential of DM-BB-1 in combination with other therapeutic agents for enhanced efficacy.
Synthesemethoden
The synthesis of DM-BB-1 involves the reaction of 2,6-dimethoxybenzoic acid with 3-amino-5-methyl-1,3-benzoxazole in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting intermediate is then reacted with 3-bromoaniline to form DM-BB-1. The purity of DM-BB-1 can be increased through recrystallization and purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
DM-BB-1 has been studied for its potential as a therapeutic agent for various diseases and disorders. Research has shown that DM-BB-1 has anti-inflammatory and analgesic properties, making it a potential treatment for chronic pain and inflammation. DM-BB-1 has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
Produktname |
2,6-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
|---|---|
Molekularformel |
C23H20N2O4 |
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
2,6-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H20N2O4/c1-14-10-11-18-17(12-14)25-23(29-18)15-6-4-7-16(13-15)24-22(26)21-19(27-2)8-5-9-20(21)28-3/h4-13H,1-3H3,(H,24,26) |
InChI-Schlüssel |
HOCQVFZOLCKPAQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC=C4OC)OC |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC=C4OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-methyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B303075.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B303077.png)
![2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B303078.png)



![methyl 3-[(3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-{[3-(methoxycarbonyl)anilino]carbonyl}benzoyl)amino]benzoate](/img/structure/B303082.png)

![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B303084.png)
![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B303085.png)
![2-ethyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303087.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B303089.png)
![4-({[(2,6-Dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B303090.png)